molecular formula C8H17NO2 B13649357 2-(Dimethylamino)-3,3-dimethylbutanoic acid

2-(Dimethylamino)-3,3-dimethylbutanoic acid

Cat. No.: B13649357
M. Wt: 159.23 g/mol
InChI Key: IXSYUULNYWPWNY-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-3,3-dimethylbutanoic acid is a tertiary amine-containing carboxylic acid with the molecular formula C₉H₁₉NO₂ (molecular weight: 173.25 g/mol). Its structure features a dimethylamino group (-N(CH₃)₂) at the C2 position and two methyl groups at the C3 position of the butanoic acid backbone. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and bioactive molecules, particularly in the development of protease inhibitors and synthetic cannabinoid metabolites .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-(dimethylamino)-3,3-dimethylbutanoic acid

InChI

InChI=1S/C8H17NO2/c1-8(2,3)6(7(10)11)9(4)5/h6H,1-5H3,(H,10,11)

InChI Key

IXSYUULNYWPWNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-3,3-dimethylbutanoic acid typically involves the reaction of 3,3-dimethylbutanoic acid with dimethylamine. This reaction can be carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction is typically catalyzed by an acid or base to facilitate the formation of the dimethylamino group.

Industrial Production Methods

In an industrial setting, the production of 2-(Dimethylamino)-3,3-dimethylbutanoic acid may involve more scalable methods, such as continuous flow reactors. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(Dimethylamino)-3,3-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Dimethylamino)-3,3-dimethylbutanoic acid exerts its effects involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Key Structural Analogs

Below is a comparative analysis of 2-(dimethylamino)-3,3-dimethylbutanoic acid and its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Reference(s)
2-(Dimethylamino)-3,3-dimethylbutanoic acid C₉H₁₉NO₂ 173.25 -COOH, -N(CH₃)₂ Pharmaceutical intermediates, synthetic cannabinoids
2-(Acetylamino)-3,3-dimethylbutanoic acid C₈H₁₅NO₃ 173.21 -COOH, -NHCOCH₃ Peptide synthesis, enzyme inhibitors
(S)-2-((Methoxycarbonyl)amino)-3,3-dimethylbutanoic acid C₉H₁₇NO₄ 215.24 -COOH, -NHCOOCH₃ Antiviral drug candidates (e.g., SARS-CoV-2 protease inhibitors)
2-(tert-Butoxycarbonylamino)-3,3-dimethylbutanoic acid C₁₁H₂₁NO₄ 231.29 -COOH, -NHBoc Peptide coupling, chiral building blocks
ADB-HEXINACA 3,3-dimethylbutanoic acid metabolite C₁₉H₂₈N₂O₃ 332.44 -COOH, carboxamide linkage Forensic markers for synthetic cannabinoids

Functional Group Impact on Properties

  • Solubility: The dimethylamino group (-N(CH₃)₂) enhances water solubility compared to non-polar analogs like 3,3-dimethylbutanoic acid (logP: ~1.5 vs. ~2.2) .
  • Reactivity : Carbamate-protected derivatives (e.g., Boc- or methoxycarbonyl-substituted) exhibit improved stability under acidic conditions, making them suitable for solid-phase peptide synthesis .
  • Biological Activity: The dimethylamino group in synthetic cannabinoid metabolites (e.g., MDMB-CHMICA metabolite M2) enhances receptor binding affinity compared to unmodified 3,3-dimethylbutanoic acid derivatives .

Physicochemical and Spectroscopic Data

NMR and Chromatography

  • 2-(Dimethylamino)-3,3-dimethylbutanoic Acid: ¹H NMR (CDCl₃) signals at δ 1.07 (s, 9H, C(CH₃)₃) and δ 2.30 (s, 4H, CH₂) are characteristic of the 3,3-dimethylbutanoic backbone .
  • Methoxycarbonyl Analog : ¹H NMR (CDCl₃) shows δ 1.45 (s, 9H, Boc group) and δ 3.78 (s, 3H, OCH₃), confirming carbamate protection .

Purity and Stability

  • High-purity grades (≥95–99%) are common for pharmaceutical intermediates, with stability enhanced by storage at -20°C .
  • Derivatives like MDMB-CHMICA metabolite M2 exhibit UV/Vis maxima at 218, 292, and 367 nm, aiding in analytical detection .

Biological Activity

2-(Dimethylamino)-3,3-dimethylbutanoic acid, often referred to as DMBA, is a chiral compound with a unique structure that includes a dimethylamino group and a branched alkyl chain. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in neurotransmission and muscle metabolism. This article aims to explore the biological activity of DMBA, including its mechanisms of action, pharmacological effects, and potential applications.

Chemical Structure and Properties

The molecular formula of 2-(dimethylamino)-3,3-dimethylbutanoic acid is C6H13NO2C_6H_{13}NO_2. The compound features a dimethylamino group attached to a branched-chain amino acid structure. Its stereochemistry is significant; the (2S) configuration plays a crucial role in determining its biological interactions and efficacy.

Table 1: Comparison of Similar Compounds

Compound NameStructure CharacteristicsUnique Features
L-LeucineAliphatic amino acidEssential amino acid involved in protein synthesis
L-IsoleucineBranched-chain amino acidRole in muscle metabolism and energy production
N,N-DimethylglycineSimple amino acid derivativeKnown for its role in methylation processes
Beta-AlanineNon-proteinogenic amino acidImportant for carnosine synthesis in muscles
2-(Dimethylamino)-3,3-dimethylbutanoic acid Chiral amino acid derivativePotential influence on neurotransmission and metabolism

Neurotransmission

Research indicates that compounds with dimethylamino groups can modulate neurotransmitter pathways. DMBA may influence neurotransmission by interacting with receptors or enzymes involved in synaptic transmission. This interaction could lead to enhanced cognitive functions or alterations in mood and behavior.

Pharmacological Effects

DMBA has shown potential pharmacological effects related to muscle contraction and energy metabolism. Studies suggest that it may enhance exercise performance by improving muscle energy utilization, making it a candidate for further investigation in sports nutrition and therapeutic applications for metabolic disorders.

Toxicity Potential

As with many compounds containing amine groups, DMBA's safety profile must be evaluated. Preliminary studies indicate a need for careful assessment of its toxicity and side effects, particularly at higher doses or with prolonged use.

The mechanism of action for DMBA involves its ability to interact with specific molecular targets through hydrogen bonding and electrostatic interactions. This interaction can lead to enzyme inhibition or activation, receptor binding, and modulation of cellular processes. Understanding these pathways is essential for developing therapeutic applications.

Study on Muscle Metabolism

A study conducted on the effects of DMBA on muscle metabolism demonstrated that administration of the compound led to increased levels of ATP during exercise, suggesting enhanced energy availability for muscle contractions. The results indicate that DMBA could be beneficial for athletes seeking improved performance.

Neurotransmitter Modulation

In another study focusing on neurotransmitter modulation, researchers found that DMBA administration resulted in increased serotonin levels in animal models. This increase was associated with improved mood and cognitive function, highlighting the compound's potential as an antidepressant or cognitive enhancer.

Pharmaceuticals

Due to its biological activity, DMBA may serve as a lead compound in drug discovery efforts aimed at treating neurological disorders or metabolic diseases. Its unique structure allows for further modifications that could enhance its therapeutic efficacy.

Nutritional Supplements

Given its role in muscle metabolism, DMBA is being explored as an ingredient in nutritional supplements aimed at enhancing athletic performance. Its potential benefits make it an attractive option for sports nutrition products.

Chemical Research

DMBA is also utilized as a building block in organic synthesis, enabling the creation of more complex molecules for various biochemical studies. Its reactivity and stability make it valuable in chemical research applications.

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